molecular formula C22H42N2O6 B13721229 tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate

tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate

Cat. No.: B13721229
M. Wt: 430.6 g/mol
InChI Key: SLEOTGKREMTOTD-MRXNPFEDSA-N
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Description

tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate: is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its tert-butyl group, amino group, and multiple ester functionalities, making it a versatile molecule in synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate typically involves multi-step organic reactions. One common approach is to start with a protected amino acid derivative, followed by esterification and amination reactions. The reaction conditions often require the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and amination processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps, such as crystallization or chromatography, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In synthetic chemistry, tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology: The compound is utilized in biological studies to investigate enzyme-substrate interactions and protein modifications. Its amino group can be conjugated to biomolecules for labeling and detection purposes.

Medicine: In medicinal chemistry, this compound serves as a precursor for the development of pharmaceutical agents. Its structural features enable the design of drugs with specific biological activities.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of target proteins. Additionally, its ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

  • tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate
  • Bis(tert-butyldimethylsilyl) 2-[(tert-butyldimethylsilyl)amino]ethylphosphonate
  • Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine

Uniqueness: tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate stands out due to its specific combination of functional groups, which provide unique reactivity and versatility in chemical synthesis. Its structure allows for multiple points of modification, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C22H42N2O6

Molecular Weight

430.6 g/mol

IUPAC Name

tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate

InChI

InChI=1S/C22H42N2O6/c1-20(2,3)28-17(25)14-24(15-18(26)29-21(4,5)6)16(12-10-11-13-23)19(27)30-22(7,8)9/h16H,10-15,23H2,1-9H3/t16-/m1/s1

InChI Key

SLEOTGKREMTOTD-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)[C@H](CCCCN)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCN)C(=O)OC(C)(C)C

Origin of Product

United States

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